molecular formula C23H28N4O2 B2398102 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 2034537-01-2

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2398102
CAS No.: 2034537-01-2
M. Wt: 392.503
InChI Key: KDSVXWZAJGAONI-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline moiety linked to a piperidine unit and a benzopyran carboxamide. The molecular formula is C22H26N6OC_{22}H_{26}N_{6}O with a molecular weight of approximately 390.48 g/mol.

PropertyValue
Molecular FormulaC22H26N6O
Molecular Weight390.48144 g/mol
CAS Number2034259-32-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes involved in cellular signaling pathways. The compound may exhibit agonistic or antagonistic properties depending on the target receptor, influencing processes such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound have demonstrated significant antitumor activity. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung cancer cells.
  • The mechanism involves modulation of pathways related to apoptosis and cell cycle regulation.

Neuroprotective Effects

The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in neurodegenerative diseases:

  • Preliminary studies indicate that it may act as an antagonist for certain GPCRs involved in neuroprotection.
  • This activity could lead to therapeutic implications for conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar compounds against multiple cancer cell lines. Results indicated significant inhibition of cell growth compared to control treatments (e.g., cisplatin) .
  • Receptor Interaction :
    • Docking studies have suggested that these compounds can inhibit key enzymes such as glucosamine-6-phosphate synthase and dihydrofolate reductase, crucial for bacterial function and cancer cell survival .
  • Structure–Activity Relationship (SAR) :
    • Analysis of various derivatives revealed that substitutions at specific positions significantly affect biological activity. For example, halogen substitutions enhance antibacterial properties .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-isochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-23(21-13-16-5-1-2-6-17(16)14-29-21)26-18-9-11-27(12-10-18)22-19-7-3-4-8-20(19)24-15-25-22/h1-2,5-6,15,18,21H,3-4,7-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSVXWZAJGAONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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